N,N-dibutyl-3,4-dichlorobenzamide

Description

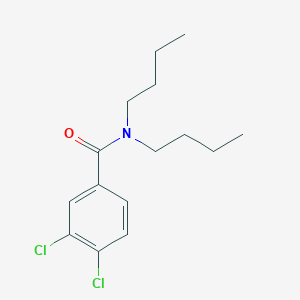

N,N-Dibutyl-3,4-dichlorobenzamide is a benzamide derivative featuring two butyl groups attached to the amide nitrogen and chlorine atoms at the 3,4-positions of the benzene ring. Its molecular formula is C₁₅H₂₀Cl₂NO (calculated from substituents), with a molar mass of 302.24 g/mol (approximated based on similar compounds) .

Properties

Molecular Formula |

C15H21Cl2NO |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N,N-dibutyl-3,4-dichlorobenzamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-3-5-9-18(10-6-4-2)15(19)12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

RENJHNKLXPWTHX-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of N,N-Dibutyl-3,4-dichlorobenzamide and Analogs

*Estimated based on isomer N,N-dibutyl-2,4-dichlorobenzamide .

Key Observations:

- Substituent Effects : The dibutyl groups in this compound increase steric hindrance and lipophilicity compared to smaller substituents (e.g., dimethyl or hydroxyethyl) in analogs .

- Chlorine Position : The 3,4-dichloro configuration may enhance electronic effects on the benzene ring compared to 2,4- or 2,6-dichloro isomers, influencing reactivity and intermolecular interactions .

- Hydrogen Bonding: Unlike 3,4-dichloro-N-(2-hydroxyethyl)benzamide, the dibutyl derivative lacks hydrogen-bonding donors, reducing its polarity .

Structural Conformation and Crystallography

- This compound : Likely exhibits a twisted amide conformation due to steric effects from the dibutyl groups. This contrasts with N-(3,4-dichlorophenyl)benzamide (N34DCPBA), where the NH group adopts an antiparallel orientation relative to the meta-chloro substituent, facilitating hydrogen-bonded columnar packing .

- Comparison with N-(3,4-Dimethylphenyl)benzamide : While both 3,4-dichloro and 3,4-dimethyl derivatives share antiparallel NH conformations, the electron-withdrawing Cl groups in the former may alter electronic density and crystal packing .

Preparation Methods

Reaction Overview

This method involves the reaction of 3,4-dichlorobenzoyl chloride with dibutylamine in the presence of a base to neutralize HCl byproducts. The general reaction is:

Key Synthetic Parameters (Table 1)

Procedure Highlights

-

Stepwise Addition : 3,4-Dichlorobenzoyl chloride (1 eq) is dissolved in DCM and cooled to 0°C. Dibutylamine (1.1 eq) and triethylamine (1.2 eq) are added dropwise to minimize side reactions.

-

Workup : The mixture is stirred at room temperature for 12–24 hours, washed with water, and purified via recrystallization or column chromatography.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where dibutylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Carbamoyl Chloride Coupling Method

Reaction Overview

This approach couples 3,4-dichlorobenzoic acid with N,N-dibutylcarbamoyl chloride at elevated temperatures, eliminating CO:

Key Synthetic Parameters (Table 2)

Procedure Highlights

Mechanistic Insights

The reaction proceeds via a thermally activated coupling mechanism. The carbamoyl chloride acts as an electrophile, reacting with the deprotonated carboxylic acid to form the amide bond, with CO as a byproduct.

Comparative Analysis of Methods (Table 3)

| Criteria | Acyl Chloride Aminolysis | Carbamoyl Chloride Coupling |

|---|---|---|

| Starting Materials | 3,4-Dichlorobenzoyl chloride | 3,4-Dichlorobenzoic acid |

| Reagent Cost | Higher (acyl chloride synthesis) | Lower (carbamoyl chloride reusable) |

| Reaction Time | 12–24 hours | 1–2 hours |

| Scalability | Moderate (sensitive to moisture) | High (solvent-free conditions) |

| Environmental Impact | Requires halogenated solvents | Minimal solvent waste |

Advanced Modifications and Industrial Adaptations

Continuous Flow Synthesis

Recent adaptations employ continuous flow reactors to enhance efficiency and safety. For example, a microreactor system enables precise control of exothermic reactions, improving yields to >90%.

Green Chemistry Approaches

-

Solvent-Free Synthesis : Microwave-assisted reactions reduce energy consumption and reaction times (e.g., 30 minutes at 150°C).

-

Catalytic Recycling : Immobilized bases (e.g., polymer-supported EtN) minimize waste.

Challenges and Optimization Strategies

Common Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.